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Compound of Interest

Compound Name: Nitroso-prodenafil

Cat. No.: B12751203

Audience: Researchers, scientists, and drug development professionals.
Introduction

Nitroso-prodenafil is a synthetic compound identified as a nitrosated prodrug of aildenafil, an
analogue of the phosphodiesterase type 5 (PDES) inhibitor, sildenafil.[1] Its structural similarity
to known pharmaceuticals necessitates a robust and unambiguous method for its
characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool
for the complete structural elucidation of such novel psychoactive substances and drug
analogues.[2][3] This application note provides a detailed protocol for the analysis of Nitroso-
prodenafil using a suite of NMR experiments, including H, 13C, and 2D correlation
spectroscopy (COSY, HSQC, HMBC), to unequivocally determine its chemical structure.

Chemical Structure

Nitroso-prodenafil (IUPAC Name: 5-(5-((3,5-dimethyl-1-nitrosopiperazin-1-yl)sulfonyl)-2-
ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one) possesses a complex
molecular framework amenable to detailed NMR analysis. The key structural features include a
pyrazolopyrimidinone core, a substituted phenyl ring, and a unique N-nitrosated
dimethylpiperazine moiety.

Molecular Formula: C27H35N9O5S2[2]
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Molecular Weight: 629.22 g/mol

Data Presentation: Predicted NMR Data for Nitroso-
prodenafil

Disclaimer: The following NMR data is a realistic, illustrative example based on the analysis of
structurally similar compounds, including aildenafil and other sildenafil analogues, as direct,
published experimental data for Nitroso-prodenafil is not available. The chemical shifts are
referenced to TMS at O ppm.

Table 1: Predicted 'H NMR Data for Nitroso-prodenafil (500 MHz, CDClI3)

Proton Assignment Pr(?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, Hz)

H-1' (propyl-CHz) 2.85 t 7.5

H-2' (propyl-CHz) 1.80 sext 7.5

H-3' (propyl-CHs) 1.05 t 7.5

N-CHs 4.20 s

O-CH:z (ethoxy) 4.15 q 7.0

O-CHs (ethoxy) 1.45 t 7.0

Phenyl H-3 8.05 d 2.5

Phenyl H-5 7.90 dd 85,25

Phenyl H-6 7.15 d 8.5

Piperazine H-2ax/6ax 4.50 m

Piperazine H-2eq/6eq  3.90 m

Piperazine H-3ax/5ax 3.20 m

Piperazine H-3eq/5eq 2.80 m

Piperazine CHs 1.30 d 6.5
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Table 2: Predicted 3C NMR Data for Nitroso-prodenafil (125 MHz, CDCls)

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-1' (propyl-CH2) 29.5
C-2' (propyl-CHz2) 22.0
C-3' (propyl-CHs) 13.8
N-CHs 38.0
O-CH:z (ethoxy) 64.5
O-CHs (ethoxy) 14.5
Phenyl C-1 130.0
Phenyl C-2 160.0
Phenyl C-3 125.0
Phenyl C-4 135.0
Phenyl C-5 128.0
Phenyl C-6 112.0
Pyrazolopyrimidinone C-3 155.0
Pyrazolopyrimidinone C-3a 118.0
Pyrazolopyrimidinone C-5 148.0
Pyrazolopyrimidinone C-7 162.0
Pyrazolopyrimidinone C-7a 140.0
Piperazine C-2/6 55.0
Piperazine C-3/5 48.0
Piperazine CHs 18.0

Experimental Protocols
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. Sample Preparation
Weigh approximately 10-15 mg of Nitroso-prodenafil standard.

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.
. 1D NMR Spectroscopy

H NMR Acquisition:

o Instrument: 500 MHz NMR Spectrometer

o Pulse Program: zg30

o Number of Scans: 16

o Acquisition Time: 3.28 s

o Relaxation Delay: 2.0 s

o Spectral Width: 20 ppm

o Temperature: 298 K

13C NMR Acquisition:

o

Instrument: 500 MHz NMR Spectrometer (125 MHz for 13C)

[¢]

Pulse Program: zgpg30 (proton-decoupled)

[¢]

Number of Scans: 1024

[e]

Acquisition Time: 1.09 s

o

Relaxation Delay: 2.0 s
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o Spectral Width: 240 ppm

o Temperature: 298 K

3. 2D NMR Spectroscopy

e 1H-1H COSY (Correlation Spectroscopy):[4]

o Pulse Program: cosygpgf

o Number of Scans: 8

o Increments: 256 in F1

o Spectral Width: 12 ppm in both dimensions

e 1H-1BC HSQC (Heteronuclear Single Quantum Coherence):

o Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 4

[¢]

Increments: 256 in F1

o

[e]

Spectral Width (F2 - H): 12 ppm

o

Spectral Width (F1 - 33C): 180 ppm

o 1JCH Coupling Constant: 145 Hz

e 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

o Pulse Program: hmbcgpndqf

o Number of Scans: 16

o Increments: 256 in F1

o Spectral Width (F2 - *H): 12 ppm
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o Spectral Width (F1 - 13C): 220 ppm
o Long-range JCH Coupling Constant: 8 Hz
4. Data Processing
o Apply Fourier transformation to the acquired FIDs.
e Phase correct the spectra manually.
» Perform baseline correction.
o Reference the 1H spectra to the TMS signal at 0.00 ppm and the 13C spectra accordingly.
 Integrate the signals in the *H spectrum.
e Analyze the multiplicities and coupling constants.

e Process and analyze the 2D spectra to establish correlations.

Mandatory Visualizations
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Workflow for NMR-based Structural Elucidation of Nitroso-prodenafil

Sample Preparation

Nitroso-prodenafil Sample

Dissolve in CDCI3 with TMS

Transfer to 5mm NMR Tube

Data Acquisition

2D NMR

(COSY, HSQC, HMBC)

Data Processing

Fourier Transform

:

Phasing & Baseline Correction

:

Referencing to TMS

Structural Analysis

Assign *H & 13C Signals

Analyze 2D Correlations

Elucidate Final Structure
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Key Predicted 2D NMR Correlations for Nitroso-prodenafil

1H-1H COSY Correlations 1H-13C HMBC Correlations (Long-Range)
H-1' (propyl) O-CHz (ethoxy) Phenyl H-5 N-CHs H-1' (propyl) Phenyl H-3
H-2' (propyl) O-CHs (ethoxy) Phenyl H-6 Pyrazolo C-3a Pyrazolo C-7a Pyrazolo C-3 Pyrazolo C-5
E
H-3' (propyl)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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